molecular formula C24H20N4O4 B7716557 4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide

4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide

Cat. No.: B7716557
M. Wt: 428.4 g/mol
InChI Key: AFSIHHPRFRKKQI-UHFFFAOYSA-N
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Description

4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring through a phenoxyacetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenoxy group: The oxadiazole ring is then reacted with a phenol derivative in the presence of a suitable base to form the phenoxy linkage.

    Acetamidation: The resulting intermediate is then acylated with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Benzamidation: Finally, the compound is reacted with benzoyl chloride or benzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide functionalities, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the amide functionalities play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The phenoxy and acetamido groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
  • 4-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • Benzamides with various substituents on the phenyl ring

Uniqueness

4-(2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the oxadiazole ring, phenoxy linkage, and acetamido group provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[[2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-15-5-4-6-17(13-15)23-27-24(32-28-23)19-7-2-3-8-20(19)31-14-21(29)26-18-11-9-16(10-12-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSIHHPRFRKKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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